1-(4-isothiocyanatophenyl)-4-methylpiperazine hydrochloride
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Overview
Description
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride is a chemical compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substituent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-aminophenyl)-4-methylpiperazine with thiophosgene or its derivatives to introduce the isothiocyanate group. This reaction typically requires an inert atmosphere and mild conditions to prevent the decomposition of the isothiocyanate group .
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases. This multicomponent reaction is carried out under moderate heating and uses benign solvents such as Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yields and purity while minimizing the use of toxic reagents and solvents. Purification is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines and Carbonyl Compounds: Produced through hydrolysis reactions.
Scientific Research Applications
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-isothiocyanatophenyl)-4-methylpiperazine hydrochloride involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s molecular targets include cysteine residues in proteins, which are particularly susceptible to modification by isothiocyanates .
Comparison with Similar Compounds
1-(4-Isothiocyanatophenyl)-4-methylpiperazine hydrochloride can be compared with other isothiocyanate-containing compounds such as:
Phenyl Isothiocyanate: Lacks the piperazine ring and methyl substituent, making it less versatile in certain applications.
Allyl Isothiocyanate: Known for its natural occurrence in mustard oil, it has different reactivity and applications.
Benzyl Isothiocyanate: Similar in structure but with a benzyl group instead of a piperazine ring, leading to different biological activities.
Properties
CAS No. |
2639412-54-5 |
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Molecular Formula |
C12H16ClN3S |
Molecular Weight |
269.8 |
Purity |
95 |
Origin of Product |
United States |
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